BenchChemオンラインストアへようこそ!

(R)-Norfluoxetine

SERT binding Ki value stereoselectivity

Procure the pure (R)-Norfluoxetine enantiomer, not a racemic mixture. This is the single (R)-enantiomer of fluoxetine's active metabolite, displaying over 20-fold lower SERT affinity (Ki=13 nM) than the (S)-form. This marked stereoselectivity makes it an indispensable, certified reference standard for analytical method validation (LC-MS/MS/GC-MS), a critical low-affinity probe for off-target receptor screening, and the definitive tool for dissecting CYP2D6-dependent clearance in pharmacogenetic studies.

Molecular Formula C16H16F3NO
Molecular Weight 295.30 g/mol
CAS No. 130194-43-3
Cat. No. B029448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Norfluoxetine
CAS130194-43-3
Synonyms(γR)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine;  _x000B_(R)-3-(4-Trifluoromethylphenoxy)-3-phenylpropylamine; _x000B_
Molecular FormulaC16H16F3NO
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1
InChIKeyWIQRCHMSJFFONW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Norfluoxetine (CAS 130194-43-3) Chemical Class and Baseline Activity Profile for Research and Analytical Procurement


(R)-Norfluoxetine is the single (R)-enantiomer of the active N-demethylated metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine [1]. While fluoxetine is administered as a racemic mixture, the norfluoxetine metabolite displays profound stereoselectivity, with the (S)-enantiomer being approximately 20-fold more potent as a serotonin reuptake inhibitor [2]. This marked divergence establishes (R)-Norfluoxetine not as a simple active metabolite, but as a critical tool compound for dissecting stereospecific pharmacology, enantiomer-specific metabolism, and off-target receptor interactions within the fluoxetine pathway .

Why (R)-Norfluoxetine (CAS 130194-43-3) Cannot Be Replaced by (S)-Norfluoxetine or Racemic Norfluoxetine in Research and Analytical Applications


While the enantiomers of the parent drug fluoxetine are equipotent at the serotonin transporter (SERT), the stereochemical switch to its N-demethylated metabolite introduces a >20-fold potency gap between the (S)- and (R)-enantiomers [1]. Consequently, using racemic norfluoxetine or the more potent (S)-enantiomer fundamentally misrepresents the pharmacokinetic and pharmacodynamic contribution of the (R)-enantiomer in vivo [2]. Substituting with an alternative fails to control for the (R)-enantiomer's distinct metabolic fate (CYP2D6-mediated clearance) or its longer brain residence time [3]. Procurement of the isolated (R)-enantiomer is therefore non-negotiable for studies requiring precise quantification of stereospecific metabolite effects, such as analytical method validation or mechanistic dissection of fluoxetine's polypharmacology.

Quantitative Comparator Evidence for (R)-Norfluoxetine (CAS 130194-43-3) Versus (S)-Norfluoxetine and Racemic Norfluoxetine


Serotonin Transporter (SERT) Binding Affinity: (R)-Norfluoxetine vs. (S)-Norfluoxetine

In vitro radioligand binding studies using rat brain tissue demonstrate that (R)-Norfluoxetine exhibits a 20-fold lower affinity for the serotonin transporter (SERT) compared to its (S)-enantiomer. Specifically, while (R)-Norfluoxetine displays a Ki of approximately 13 nM, (S)-Norfluoxetine achieves a Ki of 1.3 nM in [³H]paroxetine binding assays . This quantitative difference is critical for interpreting the in vivo activity of racemic fluoxetine and highlights the necessity of using the pure enantiomer for accurate mechanistic studies [1].

SERT binding Ki value stereoselectivity

In Vivo Serotonin Depletion Antagonism: (R)-Norfluoxetine vs. (S)-Norfluoxetine in Rodent Models

In vivo studies comparing the enantiomers' ability to block p-chloroamphetamine-induced serotonin depletion reveal a >5-fold potency difference in mice and an even greater disparity in rats. In mice, the ED50 for (S)-Norfluoxetine was 0.82 mg/kg, whereas (R)-Norfluoxetine required 8.3 mg/kg to achieve the same effect [1]. In rats, (S)-Norfluoxetine lowered brain 5-HIAA levels at doses of 2.5-20 mg/kg, while (R)-Norfluoxetine showed no significant effect at these doses [1].

in vivo pharmacology ED50 p-chloroamphetamine brain 5-HIAA

Steady-State Plasma Concentrations in Humans: (R)-Norfluoxetine vs. (S)-Norfluoxetine in a Clinical Cohort

In a clinical study of 131 patients receiving long-term fluoxetine therapy, the steady-state geometric mean plasma concentration of (R)-Norfluoxetine was 118 nmol/L, which is significantly lower than the concentration of (S)-Norfluoxetine (247 nmol/L) [1]. This difference (P < 0.0001) reflects the combined effects of stereoselective metabolism and clearance, confirming that (R)-Norfluoxetine does not accumulate to the same extent as its more active counterpart [1].

clinical pharmacokinetics plasma concentration stereoselectivity

CYP2D6-Dependent Stereoselective Metabolism: (R)-Norfluoxetine vs. (S)-Norfluoxetine Clearance in Poor Metabolizers

The metabolism of norfluoxetine enantiomers is subject to stereoselective regulation by CYP2D6. In poor metabolizers (PMs) of sparteine (a CYP2D6 probe), the oral clearance of (R)-Norfluoxetine is drastically reduced to 3.0 L/h, compared to 17 L/h for (S)-Norfluoxetine in the same PMs [1]. This indicates that (R)-Norfluoxetine clearance is more dependent on functional CYP2D6 than (S)-Norfluoxetine, leading to pronounced enantiomer-specific accumulation in patients with genetic variants [2].

drug metabolism CYP2D6 pharmacogenetics clearance

Brain Pharmacokinetics and Residence Time: (R)-Norfluoxetine vs. (S)-Norfluoxetine

In rat studies, brain concentrations of both norfluoxetine enantiomers increased in proportion to dose. However, (R)-Norfluoxetine was eliminated from the brain at a slightly slower rate than the (S)-enantiomer [1]. This differential brain pharmacokinetics, combined with its lower SERT affinity, suggests that (R)-Norfluoxetine may contribute to the extended duration of action or accumulation of fluoxetine's metabolites in the CNS .

brain penetration pharmacokinetics half-life

High-Value Application Scenarios for (R)-Norfluoxetine (CAS 130194-43-3) Based on Quantitative Evidence


Chiral Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring

Given the >2-fold difference in steady-state plasma concentrations between (R)-Norfluoxetine (118 nmol/L) and (S)-Norfluoxetine (247 nmol/L) [1], laboratories developing LC-MS/MS or GC-MS methods for fluoxetine therapeutic drug monitoring require a certified reference standard of the pure (R)-enantiomer. This ensures accurate calibration and quantification, avoiding cross-reactivity or misidentification issues that arise when using racemic norfluoxetine standards [2].

Pharmacogenetic Studies of CYP2D6-Mediated Drug Metabolism and Drug-Drug Interactions

The profound stereoselectivity in CYP2D6-dependent clearance—where (R)-Norfluoxetine clearance drops to 3.0 L/h in poor metabolizers versus 17 L/h for (S)-Norfluoxetine [1]—makes (R)-Norfluoxetine an essential probe for in vitro and in vivo pharmacogenetic studies. It allows researchers to specifically dissect the contribution of CYP2D6 to the elimination of fluoxetine's metabolites, which is confounded when using racemic material [2].

In Vitro Neuropharmacology: Isolating Off-Target Receptor Interactions

As (R)-Norfluoxetine exhibits a 20-fold lower affinity for SERT (Ki = 13 nM) compared to the (S)-enantiomer (Ki = 1.3 nM) [1], it serves as an ideal negative control or low-affinity probe in receptor binding panels. This allows neuroscientists to investigate potential off-target interactions (e.g., with 5-HT2C, sigma, or muscarinic receptors) that may be obscured by the potent SERT activity of the (S)-enantiomer or the racemate [2].

In Vivo Studies Modeling Stereospecific Brain Disposition and Long-Term Effects

The slower elimination of (R)-Norfluoxetine from brain tissue [1], coupled with its inability to significantly lower brain 5-HIAA levels at doses effective for (S)-Norfluoxetine [2], makes it a critical tool for chronic in vivo studies. Researchers can use the pure (R)-enantiomer to investigate non-SERT-mediated, long-term neuroadaptive changes or CNS accumulation phenomena associated with fluoxetine treatment, without confounding by acute serotonin uptake inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Norfluoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.